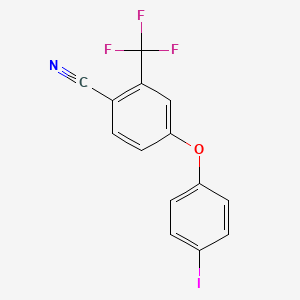
4-(4-Iodophenoxy)-2-trifluoromethylbenzonitrile
Cat. No. B1386248
M. Wt: 389.11 g/mol
InChI Key: LOPQFLLUPLJTKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09133131B2
Procedure details


4-(4-Iodophenoxy)-2-trifluoromethyl benzonitrile (20 g, 51.4 mmol) was treated with bis-pinacol boronate (13 g, 51.4 mmol, NetChem), KOAc (10 g, 102.8 mmol), and PdCl2dppf*CH2Cl2 (2.1 g, 2.57 mmol) in 50 mL dioxane at 100° C. for 20 hours. The reaction mixture was diluted with 500 mL water and extracted with 2×300 mL EtOAc. The combined organic layers were washed with 250 mL brine, dried over sodium sulfate, and concentrated under reduced pressure. The residue was chromatographed on silica using a gradient of EtOAc (20% max) in hexane as the eluent to give 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-2-(trifluoromethyl)benzonitrile (11.45 g, 57%). 1H NMR (400 MHz, CDCl3): 7.93-7.86 (2 H, m), 7.79-7.71 (1 H, m), 7.36-7.32 (1 H, m), 7.17-7.12 (1 H, m), 7.10-7.04 (2 H, m), 1.38-1.34 (12 H, s).


Name
KOAc
Quantity
10 g
Type
reactant
Reaction Step One

[Compound]
Name
PdCl2dppf
Quantity
2.1 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
I[C:2]1[CH:20]=[CH:19][C:5]([O:6][C:7]2[CH:14]=[CH:13][C:10]([C:11]#[N:12])=[C:9]([C:15]([F:18])([F:17])[F:16])[CH:8]=2)=[CH:4][CH:3]=1.[BH:21]([OH:23])[OH:22].O[C:25]([C:28](O)([CH3:30])[CH3:29])([CH3:27])[CH3:26].OC(C(O)(C)C)(C)C.CC([O-])=O.[K+]>O1CCOCC1.O>[CH3:26][C:25]1([CH3:27])[C:28]([CH3:30])([CH3:29])[O:23][B:21]([C:2]2[CH:20]=[CH:19][C:5]([O:6][C:7]3[CH:14]=[CH:13][C:10]([C:11]#[N:12])=[C:9]([C:15]([F:18])([F:17])[F:16])[CH:8]=3)=[CH:4][CH:3]=2)[O:22]1 |f:1.2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC=C(OC2=CC(=C(C#N)C=C2)C(F)(F)F)C=C1
|
|
Name
|
|
|
Quantity
|
13 g
|
|
Type
|
reactant
|
|
Smiles
|
B(O)O.OC(C)(C)C(C)(C)O.OC(C)(C)C(C)(C)O
|
|
Name
|
KOAc
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)[O-].[K+]
|
[Compound]
|
Name
|
PdCl2dppf
|
|
Quantity
|
2.1 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 2×300 mL EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with 250 mL brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was chromatographed on silica using a gradient of EtOAc (20% max) in hexane as the eluent
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(OB(OC1(C)C)C1=CC=C(OC2=CC(=C(C#N)C=C2)C(F)(F)F)C=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11.45 g | |
| YIELD: PERCENTYIELD | 57% | |
| YIELD: CALCULATEDPERCENTYIELD | 57.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
